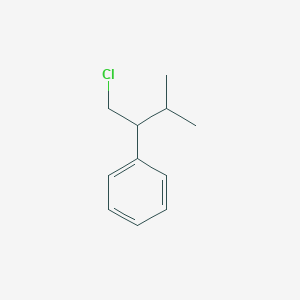

(1-Chloro-3-methylbutan-2-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5285-30-3 |

|---|---|

Molecular Formula |

C11H15Cl |

Molecular Weight |

182.69 g/mol |

IUPAC Name |

(1-chloro-3-methylbutan-2-yl)benzene |

InChI |

InChI=1S/C11H15Cl/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI Key |

AXBNMPTWUWEFAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCl)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 3 Methylbutan 2 Yl Benzene

Regioselective and Stereoselective Synthesis of the (3-methylbutan-2-yl)benzene Moiety

The initial and crucial step in the synthesis is the formation of the (3-methylbutan-2-yl)benzene scaffold. This can be approached through several methods, each with its own set of advantages and challenges, particularly concerning the control of carbocation rearrangements.

Friedel-Crafts Alkylation Strategies and Associated Rearrangement Phenomena

The classical Friedel-Crafts alkylation of benzene (B151609) with an appropriate five-carbon alkyl halide, such as 1-chloro-3-methylbutane (B93926) (isopentyl chloride) or 2-chloro-3-methylbutane (B3192504), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a primary consideration. However, this method is fraught with challenges due to carbocation rearrangements. stackexchange.comlibretexts.orgmt.comlibretexts.org

When 1-chloro-3-methylbutane is treated with a Lewis acid, the initially formed primary carbocation is highly unstable and rapidly rearranges to a more stable tertiary carbocation via a hydride shift. This rearranged tertiary carbocation then acts as the electrophile, attacking the benzene ring to yield (2-methyl-2-phenylbutan)benzene as the major product, rather than the desired (3-methylbutan-2-yl)benzene.

Similarly, the reaction of benzene with 2-chloro-3-methylbutane would generate a secondary carbocation. This secondary carbocation can also undergo a hydride shift to form the same more stable tertiary carbocation, again leading to the undesired rearranged product. liv.ac.uk The propensity for these rearrangements makes direct Friedel-Crafts alkylation an unreliable method for the regioselective synthesis of (3-methylbutan-2-yl)benzene.

Table 1: Predicted Products of Friedel-Crafts Alkylation of Benzene

| Alkyl Halide | Initial Carbocation | Rearranged Carbocation | Major Product |

|---|---|---|---|

| 1-Chloro-3-methylbutane | Primary | Tertiary | (2-Methyl-2-phenylbutan)benzene |

| 2-Chloro-3-methylbutane | Secondary | Tertiary | (2-Methyl-2-phenylbutan)benzene |

Alternative Alkylation Approaches Minimizing Carbocation Rearrangements

To circumvent the issue of carbocation rearrangements, a two-step approach involving Friedel-Crafts acylation followed by reduction is a more reliable strategy. masterorganicchemistry.comyoutube.com This method involves the reaction of benzene with an appropriate acyl chloride, such as 3-methylbutanoyl chloride, in the presence of a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement. libretexts.org

The Friedel-Crafts acylation of benzene with 3-methylbutanoyl chloride yields 3-methyl-1-phenylbutan-1-one. This ketone can then be reduced to the desired (3-methylbutan-2-yl)benzene. Two common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). stackexchange.comvedantu.comquora.comdifferencebetween.comquora.commdpi.com The choice between these two methods depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium. stackexchange.comvedantu.comquora.comdifferencebetween.comquora.com

Reaction Scheme:

Friedel-Crafts Acylation: Benzene + 3-Methylbutanoyl chloride --(AlCl₃)--> 3-Methyl-1-phenylbutan-1-one

Reduction: 3-Methyl-1-phenylbutan-1-one --(Clemmensen or Wolff-Kishner Reduction)--> (3-Methylbutan-2-yl)benzene

This two-step sequence provides a high yield of the desired unrearranged product, making it a superior method for the synthesis of the (3-methylbutan-2-yl)benzene moiety.

Asymmetric Construction of the Chiral Butylbenzene (B1677000) Scaffold

The (3-methylbutan-2-yl)benzene molecule possesses a chiral center at the carbon atom attached to the benzene ring. The enantioselective synthesis of this chiral scaffold is a significant challenge. Modern asymmetric synthesis offers several potential strategies, although specific applications to this exact molecule are not widely reported.

One promising approach is the use of chiral Lewis acids or Brønsted acids to catalyze the Friedel-Crafts alkylation of benzene with a suitable prochiral alkene, such as 3-methyl-1-butene. Chiral catalysts can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to either the benzene ring or the alkylating agent, directing the alkylation reaction to occur from a specific face of the molecule. After the reaction, the chiral auxiliary is removed, yielding the enantiomerically enriched product.

Furthermore, enzymatic reactions could also be explored for the asymmetric construction of the chiral butylbenzene scaffold. Certain enzymes are capable of catalyzing alkylation reactions with high stereoselectivity.

While these are general strategies, the development of a specific and efficient asymmetric synthesis for (3-methylbutan-2-yl)benzene would require dedicated research and optimization of reaction conditions and catalyst systems.

Introduction of the Chloro Substituent at the C1 Position of the Butane (B89635) Chain

Once the (3-methylbutan-2-yl)benzene scaffold is synthesized, the next step is the introduction of a chloro substituent at the C1 position of the butane chain. This position is benzylic, which offers specific opportunities for selective halogenation.

Direct Halogenation Protocols

Direct chlorination of the benzylic position of (3-methylbutan-2-yl)benzene can be achieved through free radical halogenation. docbrown.info Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or under UV light are commonly used for this purpose. thieme-connect.deacs.orgorganic-chemistry.org The benzylic C-H bond is weaker than other C-H bonds in the alkyl chain, making it more susceptible to radical abstraction.

Reaction Scheme:

(3-Methylbutan-2-yl)benzene + NCS --(Initiator/UV light)--> (1-Chloro-3-methylbutan-2-yl)benzene

Careful control of the reaction conditions is necessary to avoid over-halogenation and to ensure high selectivity for the desired monochlorinated product.

Transformation of Precursor Functional Groups to Chlorides

An alternative and often more controlled method for introducing the chloro substituent involves the transformation of a precursor functional group, typically a hydroxyl group. This two-step approach begins with the synthesis of 1-phenyl-3-methylbutan-2-ol, which can then be converted to the desired chloride.

The synthesis of 1-phenyl-3-methylbutan-2-ol can be achieved through various standard organic reactions, such as the Grignard reaction between phenylmagnesium bromide and 3-methylbutanal.

Once the alcohol is obtained, it can be converted to this compound using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com The reaction with thionyl chloride typically proceeds with inversion of stereochemistry if a chiral alcohol is used. libretexts.orglibretexts.org Phosphorus pentachloride (PCl₅) is another reagent that can be employed for this conversion. acs.org

Table 2: Common Reagents for the Conversion of Alcohols to Chlorides

| Reagent | Byproducts | Stereochemical Outcome |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Inversion (typically) |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Mixture of retention and inversion |

This method offers better control over the position of the chloro substituent compared to direct radical halogenation.

Multi-Step Total Synthesis Approaches for this compound

A robust and high-yielding total synthesis of this compound can be designed around the formation of a key alcohol intermediate, 3-methyl-2-phenylbutan-1-ol (B6155824), followed by a chlorination step. This strategic approach avoids potential issues of carbocation rearrangements often associated with direct Friedel-Crafts alkylation of benzene. doubtnut.com The following multi-step sequence outlines a plausible and efficient pathway.

Step 1: Phenylacetaldehyde (B1677652) Synthesis

Step 2: Isopropylmagnesium Bromide Synthesis

Step 3 & 4: Grignard reaction to form 3-methyl-2-phenylbutan-1-ol

Step 5: Chlorination to yield this compound

Step-by-Step Synthesis Breakdown:

The synthesis begins with the preparation of the necessary precursors, phenylacetaldehyde and an isopropyl Grignard reagent.

Step 1 & 2: Preparation of Reactants Phenylacetaldehyde can be prepared via controlled oxidation of 2-phenylethanol. Concurrently, the Grignard reagent, isopropylmagnesium bromide, is synthesized by reacting 2-bromopropane (B125204) with magnesium metal in an anhydrous ether solvent, a standard procedure for creating organomagnesium halides. mnstate.edusigmaaldrich.com The reaction must be conducted under strictly anhydrous conditions to prevent the highly basic Grignard reagent from reacting with water. youtube.com

Step 3: Grignard Reaction The core carbon-carbon bond-forming step involves the nucleophilic addition of the prepared isopropylmagnesium bromide to phenylacetaldehyde. libretexts.org The carbanionic isopropyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate.

Step 4: Acidic Workup (Hydrolysis) The reaction mixture is then treated with a mild acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid, in a process known as workup. This step protonates the alkoxide intermediate to yield the primary alcohol, 3-methyl-2-phenylbutan-1-ol.

Step 5: Chlorination of the Alcohol Intermediate The final step is the conversion of the primary alcohol, 3-methyl-2-phenylbutan-1-ol, into the target alkyl chloride, this compound. To achieve this transformation while minimizing the risk of skeletal rearrangements that can occur with hydrohalic acids, reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are preferred. These reagents convert the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion in an Sₙ2-type mechanism, ensuring the integrity of the carbon skeleton.

Interactive Data Table: Synthesis Steps and Reagents

| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Product |

| 1 | Oxidation | 2-Phenylethanol | Pyridinium chlorochromate (PCC) | Phenylacetaldehyde |

| 2 | Grignard Reagent Formation | 2-Bromopropane, Magnesium | Anhydrous diethyl ether | Isopropylmagnesium bromide |

| 3 | Grignard Addition | Phenylacetaldehyde, Isopropylmagnesium bromide | Anhydrous diethyl ether | Magnesium alkoxide intermediate |

| 4 | Hydrolysis | Magnesium alkoxide intermediate | Aqueous NH₄Cl or dilute H₂SO₄ | 3-methyl-2-phenylbutan-1-ol |

| 5 | Chlorination | 3-methyl-2-phenylbutan-1-ol | Thionyl chloride (SOCl₂) or PCl₃ | This compound |

Retrosynthetic Analysis and Disconnection Strategies for this compound

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.orgyoutube.com This process helps to identify potential synthetic routes and key bond formations.

Target Molecule: this compound

The analysis begins with the target molecule and works backward.

Disconnection 1: Functional Group Interconversion (FGI) The most logical initial disconnection is the carbon-chlorine bond. A primary alkyl chloride is readily synthesized from a corresponding primary alcohol. This FGI step simplifies the target molecule to the key alcohol intermediate, 3-methyl-2-phenylbutan-1-ol . This is a reliable transformation that avoids the complexities of introducing a chlorine atom in the presence of an aromatic ring at a specific position on an alkyl chain.

Retrosynthetic Step 1 (FGI): this compound ⇒ 3-methyl-2-phenylbutan-1-ol

Disconnection 2: Carbon-Carbon Bond Formation The next stage involves disconnecting the carbon skeleton of the alcohol intermediate. The goal is to break it down into simpler synthons and their corresponding synthetic equivalents. For the precursor 3-methyl-2-phenylbutan-1-ol, several C-C disconnections are possible.

Strategy A (Preferred): Disconnection adjacent to the phenyl-bearing carbon. The most strategically sound disconnection is the bond between the carbon bearing the isopropyl group (C3) and the carbon bearing the phenyl group (C2). This leads to two synthons: a nucleophilic isopropyl anion and an electrophilic phenylacetaldehyde synthon.

Retrosynthetic Step 2 (C-C Disconnection): 3-methyl-2-phenylbutan-1-ol ⇒ Phenylacetaldehyde + Isopropyl⁻ (synthon)

The synthetic equivalents for these synthons are readily identifiable and accessible:

Phenylacetaldehyde : A common aldehyde.

Isopropyl Grignard Reagent (e.g., Isopropylmagnesium bromide) : The synthetic equivalent of the isopropyl anion synthon. sigmaaldrich.com

This retrosynthetic pathway directly corresponds to the multi-step synthesis detailed in the previous section, confirming its logical and practical viability.

Strategy B (Alternative/Less Favorable): Disconnection of the Phenyl Group. An alternative disconnection involves breaking the bond between the benzene ring and the alkyl chain. This suggests an electrophilic attack on a benzene ring, a classic Friedel-Crafts reaction. chemguide.co.ukyoutube.com The required electrophile would be a (1-chloromethyl-2-methylpropyl) cation.

Alternative Retrosynthetic Step: this compound ⇒ Benzene + ⁺CH(CH(CH₃)₂)-CH₂Cl (synthon)

However, this approach is fraught with challenges. Friedel-Crafts alkylations with primary alkyl halides are notoriously prone to carbocation rearrangements to form more stable secondary or tertiary carbocations. doubtnut.com In this case, the initial primary carbocation would likely rearrange, leading to a mixture of undesired isomeric products, making this a poor synthetic strategy for achieving the specific target molecule.

Mechanistic Investigations of Reactions Involving 1 Chloro 3 Methylbutan 2 Yl Benzene

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of (1-chloro-3-methylbutan-2-yl)benzene can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The (1-chloro-3-methylbutan-2-yl) substituent is an alkyl group, which is known to be an activating group and an ortho, para-director. This means it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. youtube.com

The general mechanism for electrophilic aromatic substitution involves three key steps:

Generation of an electrophile : This often requires a catalyst, such as a Lewis acid, to create a potent electrophile. byjus.com

Nucleophilic attack by the benzene ring : The electron-rich π-system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comminia.edu.eg

Deprotonation : A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring. byjus.com

The directing effect of the alkyl group is a result of two factors:

Inductive Effect : Alkyl groups are electron-donating, which enriches the benzene ring with electron density, making it more nucleophilic and thus more reactive towards electrophiles.

Hyperconjugation : Stabilization of the arenium ion intermediate occurs through hyperconjugation. When the electrophile attacks the ortho or para positions, one of the resonance structures is a carbocation adjacent to the alkyl-substituted carbon. This allows for greater stabilization compared to attack at the meta position.

Due to the significant steric hindrance posed by the bulky (1-chloro-3-methylbutan-2-yl) group, the ratio of para to ortho products is expected to be high. The large size of the substituent will physically block the ortho positions, making the para position more accessible to the incoming electrophile.

| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Major Product |

| Halogenation | Cl₂, AlCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ | para-Halogenated derivative |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | para-Nitrinated derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | para-Sulfonated derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | para-Alkylated derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | para-Acylated derivative |

Nucleophilic Substitution Pathways at the Primary Chlorinated Carbon

Nucleophilic substitution reactions at the primary chlorinated carbon of this compound are governed by the competition between Sₙ1 and Sₙ2 pathways. The structure of the substrate—a primary alkyl halide—is the most critical factor in determining the likely mechanism. youtube.com

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for primary alkyl halides. youtube.com This reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs.

Kinetics : The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[R-Cl][Nu⁻]. lumenlearning.com

Stereochemistry : The Sₙ2 reaction proceeds with a backside attack by the nucleophile, resulting in an inversion of stereochemical configuration at the chiral center, if one were present. youtube.comyoutube.com For this compound, the reaction occurs at an achiral primary carbon.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is typically disfavored for primary alkyl halides due to the high instability of the resulting primary carbocation. This pathway involves a two-step process: the slow, rate-determining step is the formation of a carbocation, followed by a rapid attack by the nucleophile. pharmaguideline.com

Kinetics : The rate of an Sₙ1 reaction depends only on the concentration of the substrate, as the nucleophile is not involved in the rate-determining step. This results in a first-order rate law: Rate = k[R-Cl]. libretexts.org

Stereochemistry : If an Sₙ1 reaction were to occur at a chiral center, the planar carbocation intermediate can be attacked from either side, leading to a mixture of enantiomers (racemization). youtube.com

For this compound, the Sₙ2 pathway is strongly preferred. However, the significant steric hindrance from the adjacent isopropyl and phenyl groups can slow the rate of the Sₙ2 reaction. An Sₙ1 reaction at the primary carbon is highly unlikely unless a carbocation rearrangement can occur (see section 3.4).

The competition between Sₙ1 and Sₙ2 pathways is heavily influenced by the reaction conditions. libretexts.org

| Factor | Favors Sₙ1 | Favors Sₙ2 | Relevance to this compound |

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | The primary halide structure strongly favors the Sₙ2 mechanism. However, beta-branching introduces steric hindrance, slowing the Sₙ2 rate. youtube.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) masterorganicchemistry.com | Strong nucleophiles will favor the Sₙ2 pathway. |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO, DMF) quora.com | Polar protic solvents stabilize the carbocation intermediate required for Sₙ1, while polar aprotic solvents enhance the reactivity of the nucleophile for Sₙ2. libretexts.orgyoutube.com |

| Leaving Group | Good leaving groups (weak bases) | Good leaving groups (weak bases) | Chloride is a reasonably good leaving group, suitable for both pathways. |

Elimination Reactions (E1 and E2) Leading to Unsaturated Derivatives

Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene. pharmaguideline.com The two primary mechanisms are E1 and E2.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. lumenlearning.com

Kinetics : The rate is dependent on both the substrate and the base: Rate = k[R-Cl][Base]. chemicalnote.com

Requirements : A strong base is typically required. libretexts.org For this compound, the proton on the carbon bearing the phenyl group would be abstracted. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 over Sₙ2.

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. pharmaguideline.comchemicalnote.com

Kinetics : The rate is dependent only on the substrate concentration: Rate = k[R-Cl]. libretexts.org

Requirements : It is favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orglibretexts.org Since it shares the same intermediate as the Sₙ1 reaction, it is also subject to carbocation rearrangements.

| Mechanism | Substrate | Base | Solvent | Kinetics | Notes for this compound |

| E2 | Tertiary > Secondary > Primary | Strong, often bulky | Not critical, but less polar favored | Second-order | Competes with Sₙ2. Favored by strong, hindered bases. The product would be (3-methyl-1-phenylbut-1-ene). masterorganicchemistry.com |

| E1 | Tertiary > Secondary | Weak | Polar protic | First-order | Unlikely due to unstable primary carbocation, unless rearrangement occurs. Competes with Sₙ1. lumenlearning.com |

Intramolecular Rearrangements of the Carbon Skeleton

Carbocation rearrangements are common in reactions that involve carbocation intermediates, such as Sₙ1 and E1 reactions, or Friedel-Crafts alkylations. openstax.orglibretexts.org These rearrangements occur when a more stable carbocation can be formed through the shift of a neighboring group. libretexts.orgmasterorganicchemistry.com

If conditions force the formation of a carbocation from this compound, the initial primary carbocation is extremely unstable and will immediately rearrange. youtube.com

Hydride Shift : The most likely rearrangement is a 1,2-hydride shift. In this process, a hydrogen atom from the adjacent carbon (the one bearing the phenyl group) moves with its pair of electrons to the positively charged primary carbon. libretexts.orgmasterorganicchemistry.com This rearrangement is energetically very favorable as it transforms an unstable primary carbocation into a much more stable tertiary, benzylic carbocation. The positive charge on the resulting carbocation is delocalized into the benzene ring through resonance.

Initial Carbocation (Primary): Ph-CH(i-Pr)-CH₂⁺

After 1,2-Hydride Shift: Ph-C⁺(i-Pr)-CH₃ (Tertiary & Benzylic)

Alkyl Shift : While less common than a hydride shift when a hydrogen is available on an adjacent carbon, an alkyl or aryl group can also migrate. masterorganicchemistry.com In this specific substrate, a 1,2-phenyl shift or a 1,2-methyl (from the isopropyl group) shift would lead to less stable carbocations compared to the one formed via a hydride shift. Therefore, the hydride shift is the overwhelmingly preferred rearrangement pathway. libretexts.org

Any reaction proceeding through a carbocation, such as solvolysis in a polar protic solvent, would not yield products from direct substitution or elimination. Instead, the products would be derived from the rearranged, more stable tertiary benzylic carbocation. openstax.org

Cyclialkylation and Ring Annulation Tendencies

The intramolecular cyclization of this compound under Friedel-Crafts conditions represents a classic example of an electrophilic aromatic substitution, leading to the formation of a new ring fused to the benzene moiety. This process, often referred to as cyclialkylation, is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then attacks the electron-rich benzene ring. libretexts.orglibretexts.orglumenlearning.com

The initial step involves the interaction of the Lewis acid with the chlorine atom of the alkyl chain, facilitating the departure of the chloride ion and the generation of a secondary carbocation. However, the stability of carbocations plays a pivotal role in determining the final product structure. libretexts.orglumenlearning.com In the case of the carbocation derived from this compound, a rearrangement is highly probable. A hydride shift from the adjacent tertiary carbon to the secondary carbocation center would result in the formation of a more stable tertiary carbocation. libretexts.org

This rearranged, more stable carbocation then acts as the electrophile in the subsequent intramolecular attack on the benzene ring. The position of the attack on the aromatic ring is governed by the directing effects of the alkyl substituent already present. The final step involves the loss of a proton to restore the aromaticity of the benzene ring, yielding a cyclized product. Given the structure of the rearranged carbocation, the primary product expected from this cyclialkylation is 1,1,3-trimethyl-1,2,3,4-tetrahydronaphthalene, a dimethyltetralin derivative. The formation of a six-membered ring is generally favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com

The efficiency of the cyclization and the distribution of products are influenced by several factors, including the choice of Lewis acid catalyst, the solvent, and the reaction temperature. These parameters can affect the rate of carbocation formation, the propensity for rearrangement, and the regioselectivity of the aromatic substitution.

Table 1: Predicted Product Distribution in the Lewis Acid-Catalyzed Cyclialkylation of this compound

| Catalyst | Solvent | Temperature (°C) | Major Product | Predicted Yield (%) | Minor Products |

| AlCl₃ | Carbon Disulfide | 0 | 1,1,3-Trimethyl-1,2,3,4-tetrahydronaphthalene | 75 | Isomeric dimethyltetralins |

| FeCl₃ | Nitrobenzene | 25 | 1,1,3-Trimethyl-1,2,3,4-tetrahydronaphthalene | 60 | Rearranged alkylbenzenes |

| SnCl₄ | Dichloromethane | 0 | 1,1,3-Trimethyl-1,2,3,4-tetrahydronaphthalene | 80 | Minimal side products |

Radical Reactions and Their Initiating Mechanisms

This compound can also undergo reactions via free-radical mechanisms, typically initiated by thermal or photochemical means in the presence of a radical initiator. libretexts.org Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These initiators decompose upon heating or irradiation to generate free radicals, which then propagate a chain reaction. libretexts.orgnumberanalytics.com

The initiation step involves the homolytic cleavage of the initiator to produce radicals. For instance, AIBN decomposes to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. libretexts.orgnumberanalytics.com These initiator radicals can then abstract the chlorine atom from this compound to generate a secondary alkyl radical.

This alkyl radical can then participate in a variety of propagation steps, depending on the reaction conditions and the presence of other reagents. For example, in the absence of other trapping agents, the radical could potentially abstract a hydrogen atom from a solvent molecule or another molecule of the starting material. Alternatively, it could undergo rearrangement or elimination reactions.

The termination of the radical chain reaction occurs when two radicals combine. This can involve the coupling of two alkyl radicals, an alkyl radical with an initiator radical, or two initiator radicals. The nature and distribution of the final products in a radical reaction are highly dependent on the relative rates of the various propagation and termination steps.

Table 2: Common Initiators for Radical Reactions and Their Decomposition

| Initiator | Structure | Decomposition Products | Typical Reaction Temperature (°C) |

| Azobisisobutyronitrile (AIBN) | (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ | 2 (CH₃)₂C(CN)• + N₂ | 60-80 |

| Benzoyl Peroxide | (C₆H₅COO)₂ | 2 C₆H₅COO• → 2 C₆H₅• + 2 CO₂ | 80-100 |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 Methylbutan 2 Yl Benzene Isomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (1-Chloro-3-methylbutan-2-yl)benzene, which has two chiral centers, four stereoisomers exist as two pairs of enantiomers ((2R,3S)/(2S,3R) and (2R,3R)/(2S,3S)). While enantiomers are indistinguishable by NMR in an achiral solvent, diastereomers exhibit distinct NMR spectra.

The ¹H and ¹³C NMR spectra of the diastereomeric pairs of this compound are expected to show distinct chemical shifts and coupling constants due to the different spatial arrangements of the substituents.

¹H NMR Spectroscopy: The proton NMR spectrum would be complex, with signals for the aromatic protons, the methine protons, the methylene (B1212753) protons adjacent to the chlorine atom, and the methyl protons of the isopropyl group. The aromatic region (typically δ 7.0-7.5 ppm) would show a complex multiplet for the monosubstituted benzene (B151609) ring. The benzylic proton (CH-Ph) and the proton on the carbon bearing the chlorine (CH-Cl) would appear as multiplets in the δ 3.0-4.5 ppm region, with their exact chemical shifts and coupling constants being highly dependent on the diastereomer. The isopropyl methyl groups would likely appear as two distinct doublets due to their diastereotopicity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon environments in the molecule. The aromatic carbons would resonate in the δ 125-145 ppm region. The carbon atoms of the alkyl side chain would appear in the aliphatic region (δ 10-70 ppm). The carbon bearing the chlorine atom is expected to be in the δ 50-65 ppm range, while the benzylic carbon would be in a similar region, influenced by the phenyl group. The non-equivalent methyl carbons of the isopropyl group would also be distinguishable.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Diastereomeric Pair of this compound in CDCl₃

| Proton Assignment | Diastereomer 1 (Predicted) | Diastereomer 2 (Predicted) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (5H) | 7.20-7.40 | 7.22-7.42 | m | - |

| CH-Ph | 3.15 | 3.25 | m | - |

| CH-Cl | 4.10 | 4.20 | m | - |

| CH-(CH₃)₂ | 2.10 | 2.20 | m | - |

| CH₂-Cl | 3.65 | 3.75 | dd, dd | J = 11.0, 5.0; J = 11.0, 6.0 |

| (CH₃)₂CH | 0.95, 1.05 | 0.98, 1.08 | d, d | J = 6.8 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for a Diastereomeric Pair of this compound in CDCl₃

| Carbon Assignment | Diastereomer 1 (Predicted) | Diastereomer 2 (Predicted) |

| Aromatic C (quaternary) | 141.5 | 141.8 |

| Aromatic CH | 128.5, 128.0, 126.5 | 128.7, 128.2, 126.8 |

| C-Ph | 55.0 | 56.2 |

| C-Cl | 62.5 | 63.8 |

| CH-(CH₃)₂ | 32.0 | 32.5 |

| (CH₃)₂CH | 20.5, 21.0 | 20.8, 21.3 |

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and relative stereochemistry of the isomers.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks would be observed between the benzylic proton and the adjacent methine proton, as well as between the methine protons of the side chain and the adjacent methyl and methylene protons. This allows for the establishment of the complete proton connectivity within the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For the diastereomers of this compound, distinct NOE cross-peaks would be expected. For example, the relative stereochemistry of the two chiral centers could be determined by observing NOEs between the benzylic proton and specific protons on the isopropyl group or the chloromethyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the aromatic ring and the alkyl halide moiety. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-C stretching vibrations of the benzene ring would be visible in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene ring around 1000 cm⁻¹ is typically a strong and sharp band. The C-Cl stretch is also Raman active.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | FT-IR Frequency (Predicted) | Raman Frequency (Predicted) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1605, 1495, 1450 | 1605, 1000 | Medium-Strong |

| C-H Bending | 1470-1370 | 1470-1370 | Medium |

| C-Cl Stretch | 750-650 | 750-650 | Strong |

| Aromatic C-H Out-of-Plane Bend | 770-730, 710-690 | - | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak would be observed, which is characteristic of compounds containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₅Cl). researchgate.net

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways.

Benzylic Cleavage: A common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91).

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion is another plausible fragmentation route.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (Cl•), leading to a carbocation fragment.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the chlorine atom can also occur.

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 182/184 | [C₁₁H₁₅Cl]⁺ | Molecular Ion |

| 147 | [C₁₁H₁₅]⁺ | Loss of Cl• |

| 146 | [C₁₁H₁₄]⁺ | Loss of HCl |

| 91 | [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) |

| 57 | [C₄H₉]⁺ | Isopropylmethyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzene ring.

The spectrum would likely show two main absorption bands:

A strong absorption band around 200-220 nm, corresponding to the π → π* transition of the benzene ring (E-band).

A weaker, fine-structured band in the region of 250-270 nm, corresponding to the symmetry-forbidden π → π* transition of the benzene ring (B-band). The presence of the alkyl and chloro substituents would cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted benzene.

Interactive Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Ethanol

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Predicted) |

| π → π* (E-band) | ~210 | ~8,000 |

| π → π* (B-band) | ~265 | ~250 |

Theoretical and Computational Chemistry Studies of 1 Chloro 3 Methylbutan 2 Yl Benzene

Density Functional Theory (DFT) Investigations of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

A foundational step in the computational study of a molecule like (1-Chloro-3-methylbutan-2-yl)benzene would be the optimization of its ground state geometry. This process involves finding the three-dimensional arrangement of atoms that results in the lowest possible energy, which corresponds to the most stable structure of the molecule. Due to the presence of rotatable single bonds in its structure, this compound can exist in various spatial arrangements known as conformations.

A thorough investigation would involve a conformational search to identify the different stable conformers and the transition states that connect them. The results of such an analysis would be presented as a conformational energy landscape, illustrating the relative energies of the different conformers. This information is crucial for understanding the molecule's flexibility and the populations of different conformations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes only and is not based on actual experimental or computational data.)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| C1 | 0.00 |

| C2 | 1.25 |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecular structure.

Infrared (IR): Computational methods can determine the vibrational frequencies of the molecule. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum and are associated with specific molecular vibrations, such as bond stretching and bending.

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This provides insights into the molecule's electronic structure and its color (or lack thereof).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or computational data.)

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 7.2-7.4 (aromatic), 4.1 (CH-Cl), 3.7 (CH-Ph), 2.1 (CH), 0.9-1.1 (CH₃) |

| ¹³C NMR | Chemical Shift (ppm) | 138-140 (aromatic C-ipso), 127-130 (aromatic CH), 65 (CH-Cl), 55 (CH-Ph), 30 (CH), 20-22 (CH₃) |

| IR | Vibrational Frequency (cm⁻¹) | ~3000 (C-H stretch), ~1600 (C=C stretch), ~750 (C-Cl stretch) |

Analysis of Electronic Properties and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MESP) is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. This analysis helps in predicting the sites of electrophilic and nucleophilic reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted in terms of charge transfer and hyperconjugation. This analysis can provide quantitative insights into the stability arising from these interactions and can help to rationalize the molecule's structure and reactivity.

Reaction Mechanism Elucidation via Transition State Theory

The formation of this compound is likely to proceed through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation type mechanism. In this proposed pathway, a carbocation is generated from an appropriate precursor, which then attacks the benzene (B151609) ring. Transition state theory is a powerful computational tool to elucidate the intricate details of such reaction mechanisms by identifying and characterizing the high-energy transition state structures that connect reactants to products.

A plausible synthetic route could involve the reaction of benzene with a chlorinated derivative of 3-methylbutane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The initial step would be the formation of a carbocation electrophile. Due to the structure of the alkyl group, a secondary carbocation would be formed, which is relatively stable. Computational studies on similar Friedel-Crafts alkylations have shown that the formation of the carbocation-catalyst complex is a key step. ksu.edu.salibretexts.org

The subsequent step involves the attack of the electron-rich π-system of the benzene ring on the carbocation. This leads to the formation of a high-energy intermediate known as a Wheland intermediate or an arenium ion. Transition state calculations for this step would reveal a structure where the C-C bond between the benzene ring and the alkyl group is partially formed. The final step is the deprotonation of the arenium ion to restore the aromaticity of the benzene ring and yield the final product, this compound.

The energy profile of this reaction, as determined by transition state theory calculations, would show the relative energies of the reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction. For the alkylation of benzene, the formation of the Wheland intermediate is typically the rate-determining step. researchgate.net

Below is an illustrative data table showcasing hypothetical activation energies for the key steps in the formation of this compound, based on typical values for Friedel-Crafts alkylations.

| Reaction Step | Transition State | Hypothetical Activation Energy (kcal/mol) |

| Carbocation Formation | [Alkyl-Cl---AlCl₃]‡ | 10-15 |

| Electrophilic Attack | [C₆H₆---Alkyl⁺]‡ | 15-20 |

| Deprotonation | [C₆H₆-Alkyl⁺---Cl⁻]‡ | 2-5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its dynamic behavior in various environments, such as in the liquid phase or in solution. These simulations can reveal information about conformational changes, solvent interactions, and transport properties.

The conformational flexibility of the (1-chloro-3-methylbutan-2-yl) side chain is a key aspect of the molecule's dynamic behavior. The rotation around the C-C single bonds allows the molecule to adopt various conformations. MD simulations can map the potential energy surface of these rotations and identify the most stable conformers. For instance, studies on n-butylbenzene have identified multiple stable conformers based on the orientation of the alkyl chain with respect to the benzene ring. nih.gov A similar conformational landscape would be expected for this compound.

In a solvent, MD simulations can model the interactions between the solute molecule and the surrounding solvent molecules. This can help in understanding solvation effects and how they influence the conformational preferences of the molecule. The simulations can also be used to calculate various dynamic properties, such as the diffusion coefficient, which describes the translational motion of the molecule, and rotational correlation times, which characterize its rotational motion. Studies on liquid benzene and other alkylbenzenes have provided detailed information on their reorientational and translational dynamics. researchgate.netrsc.orgsemanticscholar.org

An illustrative data table of hypothetical diffusion coefficients and rotational correlation times for this compound in a common organic solvent is presented below.

| Property | Solvent | Hypothetical Value |

| Diffusion Coefficient (D) | Toluene | 1.5 x 10⁻⁹ m²/s |

| Rotational Correlation Time (τ) | Toluene | 50 ps |

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) play a crucial role in determining the physical and chemical properties of molecules, including their aggregation behavior and interactions with other molecules. For this compound, several types of NCIs are expected to be significant. These include van der Waals forces, π-stacking interactions between the benzene rings, and halogen bonding involving the chlorine atom.

NCI analysis is a computational technique that allows for the visualization and characterization of non-covalent interactions in a molecule or a molecular complex. This method is based on the electron density and its derivatives. The analysis can identify regions of attractive and repulsive interactions and provide a qualitative understanding of the strength and nature of these interactions.

The presence of the chlorine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. mdpi.com Computational studies on halogenated molecules have shown that these interactions can be significant and directional. usu.edursc.org In the case of this compound, the chlorine atom could potentially interact with electron-rich regions of neighboring molecules.

An illustrative table summarizing the potential non-covalent interactions and their estimated energies for a dimer of this compound is provided below.

| Interaction Type | Estimated Energy (kcal/mol) |

| π-π Stacking | -2 to -5 |

| van der Waals | -1 to -3 |

| Halogen Bonding | -0.5 to -2 |

Chemical Transformations and Synthetic Applications of 1 Chloro 3 Methylbutan 2 Yl Benzene

Functional Group Interconversions at the Chlorinated Center

The secondary chloro group in (1-chloro-3-methylbutan-2-yl)benzene is a versatile functional handle for the introduction of a wide range of other functionalities through nucleophilic substitution and the formation of organometallic reagents.

The chlorine atom can be displaced by various nucleophiles to yield a diverse array of derivatives. These reactions typically proceed through an S(_N)1 or S(_N)2 mechanism, with the specific pathway being influenced by the choice of solvent, nucleophile, and reaction conditions.

Table 1: Nucleophilic Substitution Reactions of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| NaOH (aq) | (1-Hydroxy-3-methylbutan-2-yl)benzene | Hydrolysis |

| NaNH(_2) | (1-Amino-3-methylbutan-2-yl)benzene | Amination |

| NaCN | (1-Cyano-3-methylbutan-2-yl)benzene | Cyanation |

| NaSH | (1-Mercapto-3-methylbutan-2-yl)benzene | Thiolation |

Detailed research findings indicate that the hydrolysis of similar secondary alkyl chlorides to the corresponding alcohols can be achieved under aqueous basic conditions. The amination can be accomplished using sodium amide or other ammonia (B1221849) equivalents. The introduction of other heteroatoms, such as sulfur and oxygen, can be realized through reactions with appropriate nucleophiles like sodium hydrosulfide (B80085) or alkoxides.

The chloro group can be readily converted into an organometallic species, which can then be used in a variety of carbon-carbon bond-forming reactions.

Grignard Reagents: Reaction with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (1-phenyl-3-methylbutan-2-yl)magnesium chloride. This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and esters.

Organolithium Reagents: Treatment with an alkyllithium reagent, such as n-butyllithium, would result in the formation of the analogous organolithium compound, (1-phenyl-3-methylbutan-2-yl)lithium. Organolithium reagents are generally more reactive than their Grignard counterparts.

Manipulation of the Benzene (B151609) Ring for Further Derivatization

The benzene ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups. The existing (1-chloro-3-methylbutan-2-yl) substituent acts as an activating group and an ortho, para-director, influencing the regioselectivity of the substitution. However, the steric bulk of the substituent may favor substitution at the less hindered para position. stackexchange.comwikipedia.orglibretexts.orgyoutube.comlibretexts.org

Table 2: Electrophilic Aromatic Substitution of this compound

| Reagent | Reaction Type | Major Products |

|---|---|---|

| HNO(_3)/H(_2)SO(_4) | Nitration | 1-(1-Chloro-3-methylbutan-2-yl)-4-nitrobenzene |

| Br(_2)/FeBr(_3) | Bromination | 1-Bromo-4-(1-chloro-3-methylbutan-2-yl)benzene |

| SO(_3)/H(_2)SO(_4) | Sulfonation | 4-(1-Chloro-3-methylbutan-2-yl)benzenesulfonic acid |

The nitration of analogous alkylbenzenes with bulky substituents has been shown to yield predominantly the para-substituted product due to steric hindrance at the ortho positions. wikipedia.orglibretexts.org Similarly, halogenation and Friedel-Crafts reactions are expected to favor substitution at the para position.

Synthesis of Complex Organic Molecules Utilizing this compound as a Chiral Building Block

When used in its enantiomerically pure form, this compound serves as a valuable chiral building block for the asymmetric synthesis of more complex molecules. acs.orgnih.govnih.gov The stereocenter in the side chain can be used to control the stereochemistry of subsequent reactions, leading to the formation of enantiomerically enriched products.

For instance, the displacement of the chloride with a nucleophile in an S(_N)2 reaction would proceed with inversion of stereochemistry, allowing for the synthesis of a variety of chiral derivatives. Its organometallic derivatives can participate in asymmetric addition reactions to carbonyl compounds, leading to the formation of chiral alcohols. The ability to introduce chirality in a controlled manner is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.govacs.org

Exploration of Novel Reaction Pathways for Structural Diversification

Beyond the more common transformations, this compound can be employed in other reaction pathways to generate a wider range of molecular architectures.

Elimination Reactions: Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce an E2 elimination reaction to form an alkene. wikipedia.orgstudysmarter.co.ukchemistrywithdrsantosh.comausetute.com.auyoutube.comlibretexts.org Depending on the regioselectivity, this could lead to the formation of (3-methyl-1-phenylbut-1-ene).

Cross-Coupling Reactions: The chloro group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. These reactions would typically involve the conversion of the alkyl chloride to an organometallic species first.

The diverse reactivity of this compound makes it a versatile starting material for the synthesis of a wide range of organic compounds, with its chiral nature offering significant potential in the field of asymmetric synthesis.

Future Perspectives and Emerging Research Avenues for 1 Chloro 3 Methylbutan 2 Yl Benzene

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For a molecule like (1-Chloro-3-methylbutan-2-yl)benzene, future research will likely focus on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Traditional methods for the synthesis of alkyl halides often involve harsh conditions and stoichiometric reagents that are not environmentally friendly.

Future approaches could explore catalytic methods that offer higher atom economy. For instance, the development of novel catalysts for the direct, regioselective hydrochlorination of a suitable alkene precursor could provide a more efficient and sustainable pathway. Research into biocatalysis, employing enzymes to catalyze the chlorination reaction under mild conditions, represents another exciting frontier. The use of alternative energy sources, such as photochemical or mechanochemical methods, could also lead to greener synthetic protocols with reduced reliance on thermal energy.

| Potential Green Synthesis Strategy | Description | Key Advantages |

| Catalytic Hydrochlorination | Direct addition of HCl across a C=C bond of a precursor alkene using a selective catalyst. | High atom economy, potential for high regioselectivity, reduced waste. |

| Biocatalysis | Use of enzymes (e.g., halohydrin dehalogenases or chloroperoxidases) to introduce the chlorine atom. | Mild reaction conditions (ambient temperature and pressure), high stereoselectivity, biodegradable catalysts. |

| Photochemical Synthesis | Utilization of light energy to initiate the chlorination reaction, potentially with a photosensitizer. | Can often be performed at lower temperatures, offering different selectivity profiles. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive the reaction, often in the absence of bulk solvents. | Reduced solvent waste, potential for novel reactivity, energy efficiency. |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these computational tools hold the potential to predict its reactivity in various chemical transformations and to estimate its physicochemical properties without the need for extensive laboratory experimentation.

By training ML models on large datasets of known reactions involving similar alkyl halides, it would be possible to predict the likely outcomes of reactions with different nucleophiles or under various conditions. This could accelerate the discovery of new synthetic applications for the compound. Furthermore, AI algorithms can be employed to predict properties such as solubility, boiling point, and toxicity based on its molecular structure. This in-silico screening can guide experimental work and prioritize research efforts.

| Application of AI/ML | Predicted Outcome/Property | Potential Impact |

| Reactivity Prediction | Likelihood of SN1 vs. SN2 substitution, or E1 vs. E2 elimination pathways. | Guides the design of synthetic routes and helps to avoid undesirable side products. |

| Property Estimation | Prediction of boiling point, vapor pressure, and partition coefficients. | Facilitates the design of purification processes and provides preliminary safety data. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity or toxicity. | Early-stage assessment of the compound's potential biological impact. |

Advanced Characterization of Minor Isomers and Conformers

Techniques such as cryogenic nuclear magnetic resonance (NMR) spectroscopy could be used to "freeze out" and study individual conformers that are in rapid equilibrium at room temperature. Chiral chromatography methods will be essential for the separation and characterization of enantiomers and diastereomers. Computational chemistry, specifically density functional theory (DFT) calculations, can be used to predict the relative energies and spectroscopic signatures of different isomers and conformers, aiding in the interpretation of experimental data.

| Analytical Technique | Information Gained | Significance |

| Cryogenic NMR Spectroscopy | Structural information on individual conformers. | Elucidates the conformational landscape and its influence on reactivity. |

| Chiral Chromatography | Separation and quantification of enantiomers and diastereomers. | Essential for understanding stereospecific interactions and reactions. |

| Computational Chemistry (DFT) | Prediction of relative energies and spectroscopic properties of isomers. | Complements experimental data and aids in spectral assignment. |

Integration into Materials Science and Supramolecular Chemistry

The field of materials science is constantly seeking new molecular building blocks with specific functionalities. The structure of this compound, with its combination of an aromatic ring and a reactive alkyl halide group, makes it a candidate for incorporation into more complex molecular architectures. pageplace.denumberanalytics.com

In polymer chemistry, it could potentially serve as a monomer or a modifying agent. The chloro- group provides a reactive handle for polymerization or for grafting onto existing polymer chains, thereby introducing specific properties. numberanalytics.com In supramolecular chemistry, the benzene (B151609) ring can participate in π-π stacking interactions, while the alkyl portion can engage in van der Waals forces. pageplace.de These non-covalent interactions could be exploited in the design of self-assembling systems, liquid crystals, or host-guest complexes. Future research could explore the synthesis of derivatives of this compound with additional functional groups to further tune its properties for specific applications in materials science. pageplace.de

| Field of Application | Potential Role of this compound | Desired Outcome |

| Polymer Science | Monomer in polymerization reactions or as a chain transfer agent. | Creation of new polymers with tailored thermal or mechanical properties. numberanalytics.com |

| Supramolecular Chemistry | Building block for self-assembling systems. | Formation of ordered nanostructures, gels, or molecular capsules. pageplace.de |

| Crystal Engineering | Component in the design of co-crystals. | Control over the solid-state packing and properties of crystalline materials. |

Q & A

Q. What are the common synthetic routes for (1-Chloro-3-methylbutan-2-yl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using benzene and 1-chloro-3-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes controlling reaction temperature (50–80°C) and stoichiometric ratios to minimize side products like polyalkylated derivatives . Nucleophilic substitution reactions using pre-functionalized intermediates (e.g., bromo derivatives, as in –4) may also be employed, with purification via fractional distillation (bp ~143–144°C, d = 1.179 g/mL) .

Q. How can the purity of this compound be assessed using chromatographic methods?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is recommended, using a polar column (e.g., DB-5) to resolve impurities. Retention indices can be cross-referenced with standards (e.g., >95% purity criteria in ). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is suitable for non-volatile impurities, with mobile phases optimized for halogenated aromatics .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical: the chloro and methyl groups produce distinct splitting patterns (e.g., δ ~1.3–1.5 ppm for methyl protons). IR spectroscopy identifies C-Cl stretches (~550–600 cm⁻¹). For structural confirmation, compare experimental data with computational predictions (e.g., density functional theory, DFT) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to volatility (bp ~143–144°C) and potential respiratory irritation. Store in amber glass under inert gas to prevent photodegradation. Refer to SDS guidelines for halogenated compounds, including spill management and waste disposal .

Q. What are the storage recommendations for this compound to prevent degradation?

- Methodological Answer : Store at 2–8°C in airtight containers with desiccants. Monitor stability via periodic GC-MS analysis to detect decomposition products (e.g., chlorinated byproducts). Avoid exposure to light and moisture, which may hydrolyze the chloro group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Iterative refinement is key. For NMR discrepancies, reassign peaks using 2D techniques (COSY, HSQC) and compare with X-ray crystallography data (e.g., bond lengths and angles from ). For computational models, adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and validate against experimental dipole moments or vibrational spectra .

Q. What strategies are effective in elucidating the stereochemical configuration of this compound using X-ray crystallography?

- Methodological Answer : Grow single crystals via slow evaporation in hexane/ethyl acetate. Collect high-resolution data (e.g., 0.9 Å) at low temperature (125 K) to minimize thermal motion. Refine structures using SHELXL ( ), focusing on anisotropic displacement parameters and residual density maps. Compare torsion angles (e.g., C-Cl vs. C-CH₃) with DFT-optimized geometries .

Q. How does the electronic environment of the benzene ring influence the reactivity of the chloro and methyl substituents in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chloro group directs electrophilic attacks to the meta position, while the methyl group (electron-donating) favors para substitution. Steric hindrance from the branched alkyl chain slows SN2 mechanisms, favoring SN1 pathways in polar solvents (e.g., DMF). Kinetic studies (varying [Nu⁻] and solvent polarity) can quantify these effects .

Q. How can kinetic studies be designed to determine the rate-determining step in the synthesis of this compound via alkylation?

- Methodological Answer : Use pseudo-first-order conditions with excess benzene. Monitor reaction progress via in situ FTIR or GC sampling. Plot ln([reactant]) vs. time to identify linear regions (indicative of rate-limiting steps). Isotopic labeling (e.g., deuterated benzene in ) can track hydrogen transfer mechanisms .

Q. In the context of green chemistry, what alternative solvents or catalysts improve the sustainability of synthesizing this compound?

- Methodological Answer :

Replace AlCl₃ with recyclable catalysts like Fe³⁺-montmorillonite or ionic liquids. Use bio-based solvents (e.g., limonene) instead of dichloromethane. Microwave-assisted synthesis reduces reaction times and energy consumption. Life-cycle assessment (LCA) metrics should compare waste generation and energy use to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.